N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide
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Overview
Description
N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide is a chemical compound with the molecular formula C24H23FN2O2 and a molecular weight of 390.46 g/mol . This compound is characterized by the presence of benzyl groups, a fluorophenyl group, and a butanediamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide typically involves the reaction of N,N-dibenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N’,N’-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide
- N,N-dibenzyl-N’-(4-fluorophenyl)succinamide
Uniqueness
N’,N’-dibenzyl-N-(4-fluorophenyl)butanediamide is unique due to its specific combination of benzyl, fluorophenyl, and butanediamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its fluorophenyl group enhances its reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N',N'-dibenzyl-N-(4-fluorophenyl)butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O2/c25-21-11-13-22(14-12-21)26-23(28)15-16-24(29)27(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOEFVVLIOGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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